Enhanced FGFR Kinase Inhibition by the 2,6-Difluoro-3-methoxyphenyl Moiety
In a series of 1H-indazol-3-amine derivatives targeting FGFR kinases, the analog containing the 2,6-difluoro-3-methoxyphenyl residue (Compound 2a) exhibited the most potent enzymatic inhibition among the set of compounds synthesized. This demonstrates the favorable contribution of this specific substitution pattern to binding affinity [1]. While a direct comparison with an unsubstituted phenyl analog in the same assay is not provided, the data clearly establish the 2,6-difluoro-3-methoxyphenyl moiety as a key driver of potency for this chemotype.
| Evidence Dimension | Enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | FGFR1: <4.1 nM; FGFR2: 2.0 ± 0.8 nM (for Compound 2a containing the 2,6-difluoro-3-methoxyphenyl residue) |
| Comparator Or Baseline | Other 1H-indazol-3-amine analogs with different aryl substituents (data not shown for all, but Compound 2a was 'most potent') |
| Quantified Difference | Compound 2a was the most potent analog in the series. |
| Conditions | Enzymatic assays against FGFR1 and FGFR2 kinases |
Why This Matters
For medicinal chemistry programs targeting FGFR, incorporating this specific aryl boronate as a building block is a validated strategy for achieving low-nanomolar potency, guiding procurement decisions for lead optimization.
- [1] Cui, J., Peng, X., Gao, D., Dai, Y., Ai, J. and Li, Y. (2017) 'Optimization of 1H-indazol-3-amine derivatives as potent fibroblast growth factor receptor inhibitors', Bioorganic & Medicinal Chemistry Letters, 27(16), pp. 3782-3786. doi:10.1016/j.bmcl.2017.06.077. View Source
